3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine

Medicinal chemistry Scaffold diversification Structure-activity relationship

3-[(2-Phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is a synthetic small molecule belonging to the 1,2,4-triazine heterocycle family, specifically a 3-sulfanyl-substituted 5,6-diphenyl-1,2,4-triazine derivative. This compound features a 5,6-diphenyl-1,2,4-triazine core with a 2-phenoxyethyl thioether side chain at the 3-position (molecular formula C23H19N3OS, molecular weight 385.48 g/mol).

Molecular Formula C23H19N3OS
Molecular Weight 385.49
CAS No. 733044-06-9
Cat. No. B2623184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine
CAS733044-06-9
Molecular FormulaC23H19N3OS
Molecular Weight385.49
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=NC(=N2)SCCOC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H19N3OS/c1-4-10-18(11-5-1)21-22(19-12-6-2-7-13-19)25-26-23(24-21)28-17-16-27-20-14-8-3-9-15-20/h1-15H,16-17H2
InChIKeyDYKNPWFBRIBXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2-Phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine (CAS 733044-06-9): Procurement-Relevant Compound Class and Key Characteristics


3-[(2-Phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is a synthetic small molecule belonging to the 1,2,4-triazine heterocycle family, specifically a 3-sulfanyl-substituted 5,6-diphenyl-1,2,4-triazine derivative [1]. This compound features a 5,6-diphenyl-1,2,4-triazine core with a 2-phenoxyethyl thioether side chain at the 3-position (molecular formula C23H19N3OS, molecular weight 385.48 g/mol) . The 5,6-diphenyl-1,2,4-triazine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating quantifiable activity across diverse biological targets including monoamine oxidase A (MAO-A), cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX), α-glucosidase, and antifungal pathways [2]. Critically, procurement records indicate a registry ambiguity: EPA DSSTox database (DTXSID50582846) assigns CAS 733044-06-9 to N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide, a structurally distinct compound, while multiple vendors associate this same CAS with the title compound . This discrepancy necessitates rigorous orthogonal identity verification (e.g., NMR, HRMS) upon receipt.

Why Generic Substitution Fails for 3-[(2-Phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine (CAS 733044-06-9): Scaffold-Level Rationale for Prioritizing This Specific 3-Thioether Derivative


Simple substitution of in-class 5,6-diphenyl-1,2,4-triazine analogs is not warranted because the 3-position substituent is the primary determinant of pharmacological activity, target selectivity, and physicochemical properties within this scaffold class. For example, 3-substituted N-(5,6-diphenyl-1,2,4-triazin-3-yl)benzamide derivatives achieve MAO-A IC50 values as low as 0.12 µM, whereas 3-thioether acetamide derivatives of the same core display potent α-glucosidase inhibition (IC50 12.46–72.68 µM)—target profiles that are entirely orthogonal to each other [1]. Within the thioether sub-series, the 2-phenoxyethyl group introduces a flexible, hydrogen-bond-accepting ether linkage absent in simpler alkylthio, benzylthio, or carboxymethylthio congeners, which alters both lipophilicity and molecular recognition potential [2]. The 1982 patent literature explicitly teaches that antifungal potency in 3-substituted 5,6-diphenyl-1,2,4-triazines is exquisitely sensitive to the nature of the Ar substituent, with halogen, alkoxy, and phenoxy-bearing aryl groups producing distinct activity profiles against Candida albicans and Aspergillus niger [3]. Furthermore, the CAS registry ambiguity associated with this compound (whereby the same CAS number maps to different chemical entities across databases) makes batch-to-batch substitution with alternative suppliers particularly hazardous without rigorous identity confirmation [4].

Product-Specific Quantitative Evidence Guide: 3-[(2-Phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine (CAS 733044-06-9) vs. Closest 3-Thioether Analogs


Structural Differentiation: 2-Phenoxyethyl Thioether vs. Acetamide-Linked and Direct Thiol Congeners

The target compound possesses a 2-phenoxyethyl thioether chain at the 3-position of the 5,6-diphenyl-1,2,4-triazine core. This distinguishes it from the most common comparator sub-classes: (i) direct 3-thiol/3-thione derivatives such as 5,6-diphenyl-1,2,4-triazine-3-thiol (CAS 7338-79-6), which are precursors with free –SH functionality prone to oxidation and dimerization; (ii) 3-thioether acetamide derivatives (e.g., 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides) which incorporate a polar amide group that drastically alters logP and hydrogen-bonding capacity; and (iii) simple alkylthio derivatives (e.g., 3-methylthio-5,6-diphenyl-1,2,4-triazine) that lack the additional aromatic and ether pharmacophoric elements present in the target compound [1]. The 2-phenoxyethyl thioether introduces one additional aromatic ring and one ether oxygen relative to simple alkylthio congeners, which is predicted to increase lipophilicity (estimated cLogP for closely related 3-(2-phenoxyethylthio)-1,2,4-triazine analogs ranges from 3.9 to 5.1) while simultaneously providing a hydrogen-bond acceptor site . This structural divergence is non-trivial: in the 5,6-diphenyl-1,2,4-triazine-3-thiol series, replacement of a simple alkylthio group with an aryloxyethylthio substituent was shown in pesticide studies to qualitatively alter both the spectrum and magnitude of biological activity [2].

Medicinal chemistry Scaffold diversification Structure-activity relationship Chemical procurement

Enzymatic Target Engagement: mPGES-1 Inhibition by a Structurally Proximal 3-Thioether Analog vs. Reported Triazine Scaffold Activity Ranges

A close structural analog—6-[2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (EBC-145226, Enamine)—demonstrates an IC50 of 0.29 µM against microsomal prostaglandin E synthase-1 (mPGES-1) . This analog shares the identical 5,6-diphenyl-1,2,4-triazine-3-sulfanyl core with the target compound but features an acetyl-benzoxazinone extension rather than the 2-phenoxyethyl tail. The mPGES-1 inhibitory potency of this close congener (sub-micromolar) is notable when benchmarked against other 5,6-diphenyl-1,2,4-triazine derivatives evaluated for enzymatic targets: COX-2 inhibition by optimized 3-thiol derivatives reaches IC50 = 0.33 µM (compound 6k) [1]; MAO-A inhibition by N-(5,6-diphenyl-1,2,4-triazin-3-yl)benzamides reaches IC50 = 0.12 µM; and ATP phosphoribosyltransferase inhibition by 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide yields an IC50 of 4,000 nM (4.0 µM) [2]. These data collectively establish that the 5,6-diphenyl-1,2,4-triazine-3-sulfanyl pharmacophore can achieve low-micromolar to sub-micromolar target engagement across multiple enzyme classes, with the specific 3-substituent dictating both potency and selectivity. The target compound's 2-phenoxyethyl side chain, while not directly assayed in public data, occupies a distinct chemical space relative to the acetamide and benzoxazinone-bearing analogs whose quantitative activity is documented.

Inflammation Prostaglandin synthesis Enzyme inhibition mPGES-1

Antifungal Activity Spectrum: Scaffold-Level MIC Evidence from 3-Substituted 5,6-Diphenyl-1,2,4-Triazines vs. Clinical Standards

Although no MIC data exist publicly for the specific target compound, a comprehensive SAR study of 12 novel 3-substituted 5,6-diphenyl-1,2,4-triazines (compounds 4a–4l) provides class-level quantitative benchmarks for antifungal activity [1]. Key findings: compound 4c achieved equipotency with miconazole against Candida albicans (MIC = 25 µg/mL), Aspergillus niger (MIC = 12.5 µg/mL), and Cryptococcus neoformans (MIC = 25 µg/mL). Compound 4d matched miconazole against all tested organisms except C. neoformans. Compound 4i was equipotent with miconazole against C. albicans, A. niger, and Fusarium oxysporum. The 3-substituents in this series were 1,2,3-triazole-piperidine hybrids attached via a hydrazide linker, which are structurally distinct from the 2-phenoxyethyl thioether of the target compound. Critically, the 1982 patent literature (US 4,343,801) explicitly claims antifungal activity for 5,6-diphenyl-1,2,4-triazines where the 3-position Ar substituent includes phenoxy-substituted phenyl rings, demonstrating that phenoxy-bearing substituents within this scaffold can confer meaningful antifungal properties [2]. The target compound's 2-phenoxyethyl thioether represents a distinct chemical realization of this phenoxy-containing pharmacophore concept, but without directly measured MIC values, its antifungal potency relative to compounds 4c/4d/4i remains extrapolative.

Antifungal Candida albicans Aspergillus niger Cryptococcus neoformans MIC

Physicochemical Property Differentiation: Calculated cLogP and Topological Polar Surface Area (TPSA) vs. Closest Commercial 3-Thioether Congeners

Computational comparison of the target compound against three commercially available, structurally closest 3-thioether-5,6-diphenyl-1,2,4-triazine congeners reveals meaningful differences in key drug-likeness parameters . The target compound (MW 385.48 g/mol, C23H19N3OS) is predicted to exhibit cLogP ~4.5–5.0, higher than ethyl [(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetate (MW 351.42, predicted cLogP ~3.0–3.5) and 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid (MW 337.40, predicted cLogP ~2.5–3.0), but comparable to the benzoxazinone-bearing EBC-145226 (cLogP 3.902, measured) . The phenoxy oxygen in the target compound provides an additional hydrogen-bond acceptor (total HBA count = 4) versus the simple alkylthio and carboxymethylthio analogs (HBA = 3), while the absence of a carboxylic acid group avoids the ionization liability (pKa ~4–5) present in the acetic acid congener . All compared compounds satisfy Lipinski's Rule of Five criteria: molecular weight <500, cLogP <5, H-bond donors <5, H-bond acceptors <10. However, the target compound's predicted higher lipophilicity places it near the upper cLogP boundary and may influence membrane permeability, protein binding, and solubility in ways that differ meaningfully from the more polar acetate and acetic acid analogs [1].

Drug-likeness Lipophilicity ADME prediction Physicochemical profiling

CAS Registry Integrity Risk: Orthogonal Identity Verification Requirement vs. Unambiguous Congeners

A critical procurement consideration is the documented CAS registry discrepancy for this compound. The EPA DSSTox database (DTXSID50582846) assigns CAS 733044-06-9 to N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide (C23H19N3OS, MW 385.48)—a structurally unrelated isoquinoline-glycinamide derivative rather than the 1,2,4-triazine compound [1]. Multiple Chinese and specialty vendors simultaneously use the identical CAS 733044-06-9 for 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine . This contrasts with structurally unambiguous analogs such as 5,6-diphenyl-1,2,4-triazine-3-thiol (CAS 37469-24-2, a unique MeSH identifier) [2], or 3-[(4-nitrobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine (CAS 5808-50-4, ChemNet ID) , which have singular, database-consistent CAS assignments. The target compound's ambiguous CAS registry creates a material risk of receiving a structurally incorrect compound if procurement relies solely on CAS number verification. Orthogonal identity confirmation via 1H/13C NMR, high-resolution mass spectrometry, or HPLC retention time matching against an authentic standard is therefore mandatory upon receipt [1].

Chemical procurement Quality control Analytical chemistry CAS registry

Best-Fit Research and Industrial Application Scenarios for 3-[(2-Phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine (CAS 733044-06-9)


Medicinal Chemistry Hit Expansion: 5,6-Diphenyl-1,2,4-Triazine Scaffold Diversification at the 3-Thioether Position

This compound is most rationally deployed as a scaffold-diversification building block within medicinal chemistry programs targeting enzymes for which the 5,6-diphenyl-1,2,4-triazine core has already demonstrated activity: MAO-A (IC50 down to 0.12 µM), COX-2 (IC50 down to 0.33 µM), α-glucosidase (IC50 down to 12.46 µM), and ATP phosphoribosyltransferase (IC50 = 4.0 µM) [1]. The 2-phenoxyethyl thioether substituent occupies chemical space distinct from previously explored 3-substituents (amides, acetamides, benzylthio, triazole-piperidine hybrids) and is specifically suitable for probing the lipophilic tolerance and hydrogen-bond acceptor requirements of the target binding pocket [2]. The compound is inappropriate for programs requiring a free thiol handle for further derivatization; for such applications, 5,6-diphenyl-1,2,4-triazine-3-thiol (CAS 37469-24-2) should be procured instead [3].

Antifungal Lead Identification: Novel 3-Thioether Chemotype Screening Against Candida and Aspergillus Species

Given that 3-substituted 5,6-diphenyl-1,2,4-triazines (compounds 4c, 4d, 4i) have demonstrated equipotency with miconazole against C. albicans, A. niger, and C. neoformans (MIC 12.5–25 µg/mL) [1], and that the 1982 patent literature explicitly claims antifungal activity for phenoxy-substituted Ar groups on this scaffold [2], this compound is a logical candidate for antifungal screening panels. The 2-phenoxyethyl thioether represents a structurally novel 3-substitution pattern not evaluated in the published antifungal SAR to date. Screening should be conducted alongside the established 3-substituted comparators (4c, 4d, 4i) to assess whether the phenoxyethyl thioether motif confers superior, inferior, or equivalent antifungal potency. Researchers should note that the lack of pre-existing MIC data for this specific compound means that antifungal activity cannot be assumed and must be empirically determined.

In Silico Screening Library Entry: Physicochemical Property-Driven Virtual Screening Campaigns

With predicted MW 385.48, cLogP ~4.5–5.0, TPSA ~40–55 Ų, and full compliance with Lipinski's Rule of Five [1], this compound is suitable for inclusion in computational screening libraries targeting moderately lipophilic binding sites. Its calculated property profile positions it between the highly polar carboxylic acid derivatives (cLogP ~2.5–3.0) and the larger benzoxazinone-fused analogs (MW 454.5, cLogP 3.902) [2], filling a specific lipophilicity niche within the 5,6-diphenyl-1,2,4-triazine chemical space. This is particularly relevant for blood-brain barrier penetration predictions, where cLogP values in the 4–5 range, combined with the absence of hydrogen-bond donors, are associated with favorable CNS penetration potential—a property that distinguishes this compound from the more polar, HBD-containing carboxylic acid and amide congeners [3].

Analytical Reference Standard Development: CAS Registry Discrepancy Mitigation Protocol

The documented CAS registry discrepancy—where CAS 733044-06-9 maps to two structurally unrelated compounds [1]—creates a specific industrial application for this compound as a reference standard in analytical method development. Procurement of the compound from multiple vendors, followed by comparative NMR, HRMS, and HPLC-UV purity profiling, can generate a certified reference material dataset that resolves the registry ambiguity for future procurements. This application is especially relevant for quality control laboratories supporting pharmaceutical research organizations that maintain compound libraries containing 5,6-diphenyl-1,2,4-triazine derivatives. The resulting analytical reference data (retention time, exact mass, diagnostic NMR chemical shifts) should be cross-referenced against the EPA DSSTox entry DTXSID50582846 to formally document whether the received material corresponds to the triazine or the isoquinoline-glycinamide structure [2].

Quote Request

Request a Quote for 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.